
1-(3-Bromobenzoyl)-1,4-diazepane
Overview
Description
1-(3-Bromobenzoyl)-1,4-diazepane is an organic compound characterized by the presence of a bromobenzoyl group attached to a diazepane ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
Bromobenzoyl compounds are known to interact with their targets through various mechanisms, such as inhibition or activation . The bromine atom in the compound could potentially form a halogen bond with a suitable acceptor in the target molecule, influencing its activity.
Biochemical Pathways
Bromobenzoyl compounds have been associated with various biochemical pathways, including those involved in cell cycle progression and dna synthesis
Pharmacokinetics
Similar compounds have shown varied pharmacokinetic properties . The bromine atom in the compound could potentially affect its lipophilicity, which in turn could influence its absorption and distribution. The metabolism and excretion of the compound would depend on its chemical structure and the metabolic pathways present in the organism.
Result of Action
Bromobenzoyl compounds have been associated with various cellular effects, such as changes in cell cycle progression and dna synthesis
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromobenzoyl)-1,4-diazepane. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s action can be influenced by the physiological and pathological state of the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzoyl)-1,4-diazepane can be synthesized through a multi-step process involving the bromination of benzoyl chloride followed by the formation of the diazepane ring. The bromination is typically carried out using bromine chloride in the presence of a catalyst at controlled temperatures . The subsequent formation of the diazepane ring involves the reaction of the brominated benzoyl chloride with a suitable amine under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-speed mechanical mixing and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced forms of the diazepane ring.
Substitution: Various substituted benzoyl diazepane derivatives.
Scientific Research Applications
1-(3-Bromobenzoyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
3-Bromobenzoyl chloride: A precursor in the synthesis of 1-(3-Bromobenzoyl)-1,4-diazepane.
3-Bromobenzyl bromide: Another brominated benzoyl compound with similar reactivity.
1-(3-Bromobenzoyl)piperidine: A structurally similar compound with a piperidine ring instead of a diazepane ring.
Uniqueness: this compound is unique due to its diazepane ring structure, which imparts specific chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(3-bromophenyl)-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAJTZFWWPBFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)
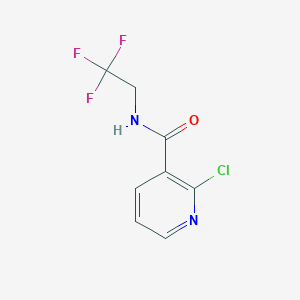
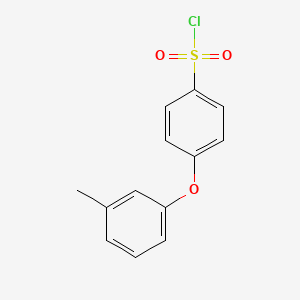
![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
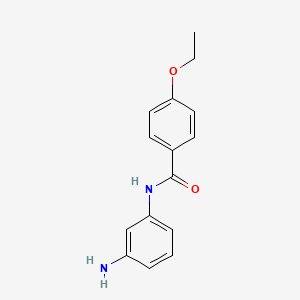

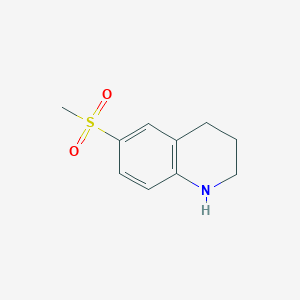
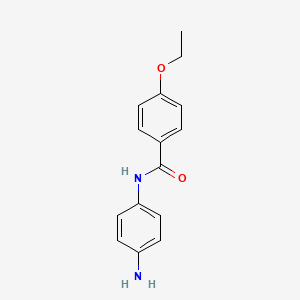
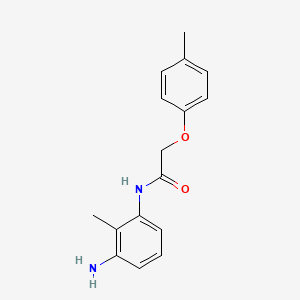
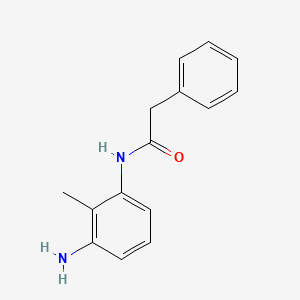

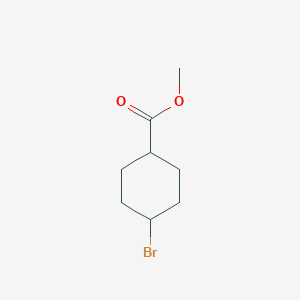
![2-Methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072149.png)
